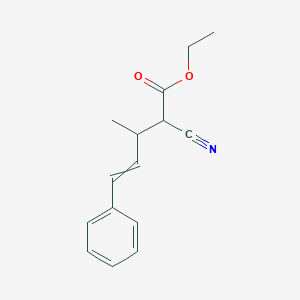![molecular formula C17H18O3S B14208399 Ethyl [(R)-diphenylmethanesulfinyl]acetate CAS No. 827604-01-3](/img/structure/B14208399.png)
Ethyl [(R)-diphenylmethanesulfinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [®-diphenylmethanesulfinyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumes and flavorings . This particular compound is notable for its unique structural features, which include a sulfinyl group attached to a diphenylmethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [®-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of Ethyl [®-diphenylmethanesulfinyl]acetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or ion-exchange resins can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [®-diphenylmethanesulfinyl]acetate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Oxidation: Sulfone.
Scientific Research Applications
Ethyl [®-diphenylmethanesulfinyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [®-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing various biochemical pathways. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl [®-diphenylmethanesulfinyl]acetate can be compared with other esters and sulfinyl-containing compounds:
Ethyl acetate: A simpler ester with similar applications in the fragrance industry.
Methyl butanoate: Another ester known for its fruity aroma.
Diphenylmethanesulfinyl derivatives: Compounds with similar structural features but different functional groups, leading to varied reactivity and applications.
Ethyl [®-diphenylmethanesulfinyl]acetate stands out due to its unique combination of ester and sulfinyl functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
827604-01-3 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-[(R)-benzhydrylsulfinyl]acetate |
InChI |
InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m1/s1 |
InChI Key |
XQVZQTKFGQJNTO-OAQYLSRUSA-N |
Isomeric SMILES |
CCOC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
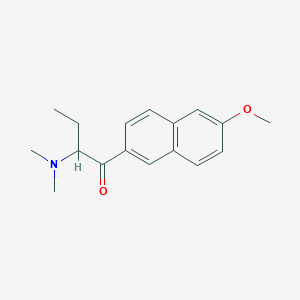
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
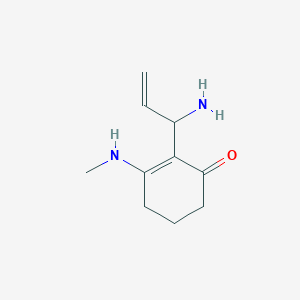
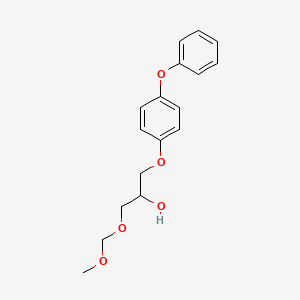
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
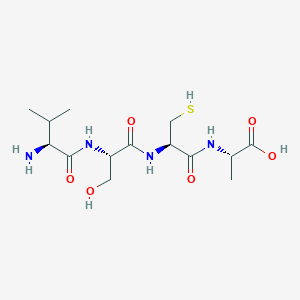
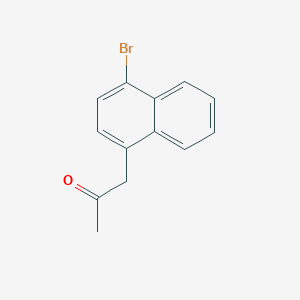
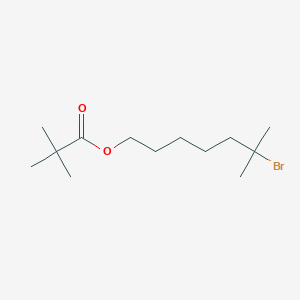
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
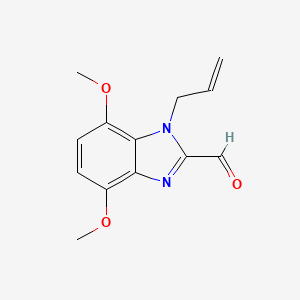
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
